molecular formula C13H12N2O3 B1456728 Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate CAS No. 338760-66-0

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Cat. No.: B1456728
CAS No.: 338760-66-0
M. Wt: 244.25 g/mol
InChI Key: UHOPVBBKKBPEHI-UHFFFAOYSA-N
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Description

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antileishmanial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol
  • Structure : The compound features a naphthyridine core which is known for its diverse pharmacological activities.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of this compound. In vitro assays and in vivo models have been utilized to assess its efficacy against Leishmania species.

In Vitro Studies

In vitro studies demonstrated that this compound exhibits notable activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The structure-activity relationship (SAR) studies indicated that modifications on the naphthyridine core significantly influence the biological activity. For instance, compounds with hydroxyl substitutions showed enhanced potency compared to their methoxy counterparts .

In Vivo Efficacy

In vivo efficacy was evaluated using murine models of visceral leishmaniasis. Mice treated with this compound showed a reduction in parasite load in liver tissues. Specifically, a dosing regimen of 50 mg/kg administered intraperitoneally resulted in a significant decrease in parasite burden, although it fell short of the >70% reduction threshold established for lead optimization .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines.

Cell Line Studies

Research has shown that this compound exhibits selective cytotoxicity towards tumorigenic cell lines such as HL-60 (human promyelocytic leukemia), Hep3B (hepatocellular carcinoma), and NCI-H460 (non-small cell lung cancer). The mechanism of action appears to involve disruption of microtubule dynamics leading to cell cycle arrest and apoptosis in sensitive cells .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50/Effect Notes
AntileishmanialLeishmania donovani50 mg/kg (in vivo)Significant reduction in parasite load
AnticancerHL-60IC50 not specifiedInduces apoptosis via microtubule disruption
AnticancerHep3BIC50 not specifiedSelective cytotoxicity observed
AnticancerNCI-H460IC50 not specifiedApoptotic effects noted

Case Studies

  • Visceral Leishmaniasis Model : A study involving intraperitoneal administration of this compound demonstrated promising results in reducing parasitic load in infected mice. The study concluded that further optimization could enhance its efficacy against Leishmania species .
  • Cancer Cell Line Assays : In a comparative study of various naphthyridine derivatives, this compound was identified as one of the most potent compounds against Hep3B cells, showcasing its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOPVBBKKBPEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721766
Record name Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-66-0
Record name Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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